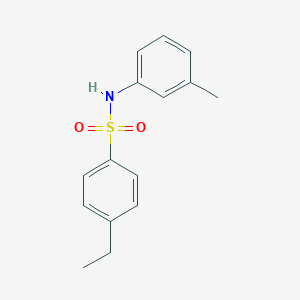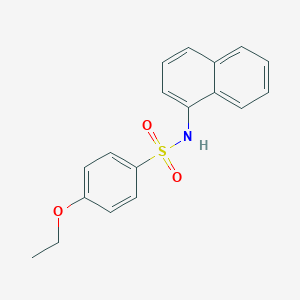![molecular formula C23H22N2O5S B281822 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide](/img/structure/B281822.png)
2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide, also known as MDL-801, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and other cellular processes.
Mecanismo De Acción
2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide acts as a competitive inhibitor of PARP by binding to the enzyme's catalytic domain. This binding prevents the formation of poly(ADP-ribose) chains, which are essential for DNA repair and other cellular processes. As a result, the inhibition of PARP by 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide leads to the accumulation of DNA damage and the induction of cell death pathways, such as apoptosis and necrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide are mainly related to its inhibition of PARP activity. This compound has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents, such as chemotherapy and radiation therapy. 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide can also reduce the levels of oxidative stress and inflammation in various tissues, which are implicated in the pathogenesis of several diseases. Additionally, 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide has been shown to improve the cognitive function and behavioral outcomes in animal models of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide has several advantages for lab experiments, including its high potency and selectivity for PARP inhibition, its availability as a synthetic compound, and its compatibility with various analytical techniques. However, there are also some limitations to the use of 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide in lab experiments, such as its potential toxicity and off-target effects, its limited solubility in aqueous solutions, and its dependence on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for the research and development of 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide and other PARP inhibitors. One direction is to explore the potential of these compounds as combination therapies with other anti-cancer agents, such as immune checkpoint inhibitors and targeted therapies. Another direction is to investigate the therapeutic potential of PARP inhibitors in other disease conditions, such as autoimmune disorders and infectious diseases. Additionally, the development of novel PARP inhibitors with improved pharmacokinetic and pharmacodynamic properties is an ongoing area of research.
Métodos De Síntesis
2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide can be synthesized using a multi-step process that involves the reaction of dibenzofuran with phenylsulfonyl chloride, followed by the addition of N,N-dimethylacetamide and other reagents. The final product is obtained through purification and isolation procedures. The purity and quality of 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide can be assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide has been widely used in scientific research to investigate the role of PARP in various biological processes, including DNA repair, apoptosis, inflammation, and oxidative stress. This compound has been shown to have therapeutic potential in several disease conditions, such as cancer, neurodegenerative disorders, and cardiovascular diseases. 2-[(3-methoxydibenzo[b,d]furan-2-yl)(phenylsulfonyl)amino]-N,N-dimethylacetamide can also be used as a tool compound to study the mechanism of action and pharmacology of PARP inhibitors.
Propiedades
Fórmula molecular |
C23H22N2O5S |
|---|---|
Peso molecular |
438.5 g/mol |
Nombre IUPAC |
2-[benzenesulfonyl-(3-methoxydibenzofuran-2-yl)amino]-N,N-dimethylacetamide |
InChI |
InChI=1S/C23H22N2O5S/c1-24(2)23(26)15-25(31(27,28)16-9-5-4-6-10-16)19-13-18-17-11-7-8-12-20(17)30-21(18)14-22(19)29-3/h4-14H,15H2,1-3H3 |
Clave InChI |
AJMDUWGELBJOJP-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)CN(C1=C(C=C2C(=C1)C3=CC=CC=C3O2)OC)S(=O)(=O)C4=CC=CC=C4 |
SMILES canónico |
CN(C)C(=O)CN(C1=C(C=C2C(=C1)C3=CC=CC=C3O2)OC)S(=O)(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Phenoxycarbonyl)(phenylsulfonyl)amino]phenyl phenyl carbonate](/img/structure/B281740.png)


![3-{[(2,4-Dimethylphenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B281746.png)

![2-Hydroxy-4-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B281752.png)

![N-(1-naphthyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281759.png)
![2-oxo-N-(4-phenoxyphenyl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281760.png)
![N-mesityl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281762.png)
![N-(3,5-dimethylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281764.png)
![N-(4-iodo-3-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281767.png)
![N-(4-iodophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281770.png)
![N-(4-fluorophenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281771.png)